molecular formula C14H11NO4 B1622999 5-(Benzyloxy)-2-nitrobenzaldehyde CAS No. 58662-54-7

5-(Benzyloxy)-2-nitrobenzaldehyde

Cat. No. B1622999
Key on ui cas rn: 58662-54-7
M. Wt: 257.24 g/mol
InChI Key: LILVVZJBGYMAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552220B2

Procedure details

To a suspension of 5-hydroxy-2-nitrobenzaldehyde (300 mg, 1.80 mmol), potassium carbonate (498 mg, 3.60 mmol), and tetrabutylammonium iodide (66 mg, 0.18 mmol) in 1.8 mL of dry N,N-dimethylformamide was added benzyl bromide (0.32 mL, 2.7 mmol) at 0° C. After being stirred at room temperature until the starting material disappeared (5 h), the reaction mixture was filtered to remove inorganic salts. The filtrate was diluted with diethyl ether, and the solution was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 75/25) to obtain the title compound as a slightly yellow solid (405 mg, 87%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[CH2:19]([O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
498 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
66 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
ADDITION
Type
ADDITION
Details
The filtrate was diluted with diethyl ether
WASH
Type
WASH
Details
the solution was washed with water, saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 75/25)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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